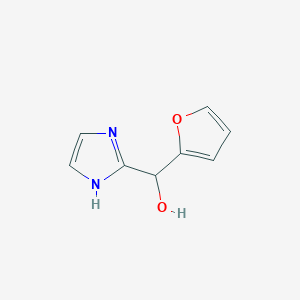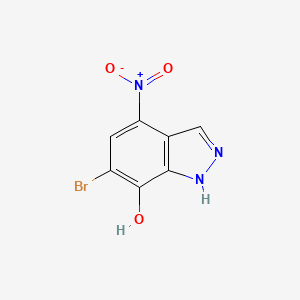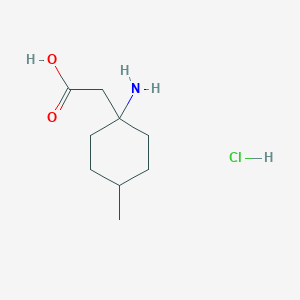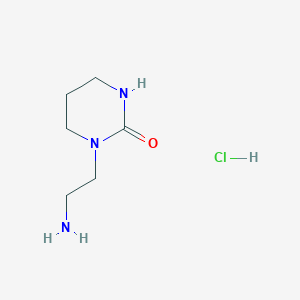
2-Benzyl-2-methylpyrrolidine hydrochloride
Overview
Description
2-Benzyl-2-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803585-45-6 . It has a molecular weight of 211.73 and its IUPAC Name is 2-benzyl-2-methylpyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Benzyl-2-methylpyrrolidine hydrochloride is1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H . Physical And Chemical Properties Analysis
2-Benzyl-2-methylpyrrolidine hydrochloride is a powder . It’s stored at room temperature .Scientific Research Applications
Neuroleptic Activity
- Research has demonstrated that derivatives of 2-Benzyl-2-methylpyrrolidine hydrochloride, specifically benzamides of 1-benzyl-3-aminopyrrolidine, show significant neuroleptic activity. These compounds were found to be more active than their linear counterparts in inhibiting apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis with fewer side effects (Iwanami et al., 1981).
Pharmacokinetics
- Comparative pharmacokinetic studies of a new benzamide neuroleptic drug derived from 2-Benzyl-2-methylpyrrolidine hydrochloride were conducted in rats, dogs, and monkeys. The research highlighted significant species differences in absorption rates and bioavailability, suggesting the importance of this compound's metabolic pathways in different organisms (Higuchi et al., 1986).
Cognitive and Attention Enhancement
- H3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton, incorporating a 2-methylpyrrolidine moiety, have shown to enhance cognition and attention in animal models. These findings suggest the potential therapeutic application of these compounds in treating cognitive dysfunction (Cowart et al., 2005).
Inflammation and Pancreatitis
- The effects of compounds related to 2-Benzyl-2-methylpyrrolidine hydrochloride as selective 5-HT2A receptor antagonists were investigated in models of acute and chronic pancreatitis. These studies suggest the involvement of 5-HT2A receptors in the progression of pancreatitis and the potential therapeutic application of these antagonists in treating the disease (Ogawa et al., 2005).
Antidiabetic Agents
- A series of compounds incorporating the 2-Benzyl-2-methylpyrrolidine structure demonstrated hypoglycemic and hypolipidemic activities in diabetic mouse models. These findings highlight the potential of such compounds in the development of new antidiabetic agents (Sohda et al., 1982).
Safety And Hazards
properties
IUPAC Name |
2-benzyl-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRZUUIMJDJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)
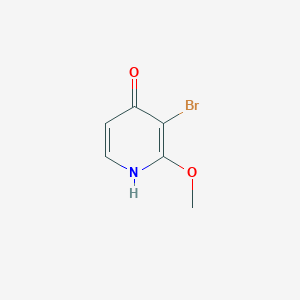


![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)
![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)
![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)
